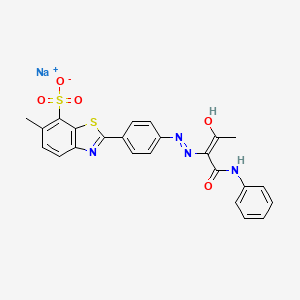

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazole-7-sulphonate

Descripción general

Descripción

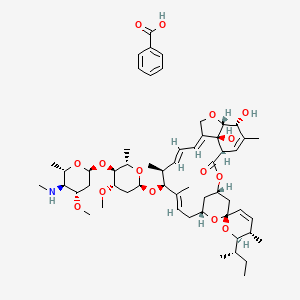

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazole-7-sulphonate, also known as Directpureyellow 7-Benzothiazolesulfonic acid, is a chemical compound with the molecular formula C24H19N4NaO5S2 and a molecular weight of 530.55. It is also referred to as 直接黄8 in Chinese .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources .Aplicaciones Científicas De Investigación

Dye Industry

Direct Pure Yellow 5G is a type of azo dye . Azo dyes are among the most significant classes of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors . They are used as colorants in over 50% of all commercial dyes . They have been employed in many applications, such as in inkjet printing, thermal transfer printing, photography, color additives, the biomedical area, molecular recognition, light-controlled polymers, and in the liquid crystal industry .

Environmental Remediation

Direct Pure Yellow 5G has been studied for its removal from industrial waste . In one study, granite rock powder, a mining residue, was used as an adsorbent for the Basazol Yellow 5G (BY5G) dye . The residue generated by treating this effluent was then reused in construction products .

Fluorescent Materials

The compounds of Direct Pure Yellow 5G show strong fluorescence emission in solutions . This property makes them useful in the development of fluorescent materials, which have applications in various fields such as bioimaging, sensors, and optoelectronic devices .

Pharmaceutical Sector

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .

Antifungal Activities

Some azo-compounds, including those similar to Direct Pure Yellow 5G, have shown remarkable efficiency in the growth reduction of standard and clinical isolated Candida strains . This suggests potential future applications as novel antifungal agents .

Anti-Inflammatory Properties

Azo dye derivatives incorporating heterocyclic scaffolds have shown significant anti-inflammatory activity . For instance, the azo dyes dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine and 4-(benzothiazol-2-ylazo)-3-phenyl-2 H-isoxazol-5-one exhibited significant anti-inflammation activity against MMP-2 and MMP-9 .

Antibacterial Properties

Azo dye derivatives have shown potential antibacterial properties . By introducing heterocyclic moieties, the antibacterial properties of these compounds can be easily tuned .

Antiviral Properties

Azo dye derivatives have also shown potential antiviral properties . The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The various biological and pharmacological applications of drugs such as anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, anti-bacterial, DNA binding, and analgesic properties can be easily tuned by introducing heterocyclic moieties .

Propiedades

IUPAC Name |

sodium;2-[4-[[(Z)-1-anilino-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O5S2.Na/c1-14-8-13-19-21(22(14)35(31,32)33)34-24(26-19)16-9-11-18(12-10-16)27-28-20(15(2)29)23(30)25-17-6-4-3-5-7-17;/h3-13,29H,1-2H3,(H,25,30)(H,31,32,33);/q;+1/p-1/b20-15-,28-27?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLOMNBZWKDHEA-OLTFWBTNSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=N/C(=C(/C)\O)/C(=O)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N4NaO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 6-methyl-2-(4-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)phenyl)benzothiazole-7-sulphonate | |

CAS RN |

10130-29-7 | |

| Record name | Direct pure yellow | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010130297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Benzothiazolesulfonic acid, 6-methyl-2-[4-[2-[2-oxo-1-[(phenylamino)carbonyl]propyl]diazenyl]phenyl]-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 6-methyl-2-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl]benzothiazole-7-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;(2E)-1,3,3-trimethyl-2-[(2E,4E,6E)-7-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)hepta-2,4,6-trienylidene]indole-5-sulfonate;hydrate](/img/structure/B1148224.png)